molecular formula C8H8Br2O B1525346 4-Bromo-1-(bromomethyl)-2-methoxybenzene CAS No. 854778-42-0

4-Bromo-1-(bromomethyl)-2-methoxybenzene

Cat. No.: B1525346
CAS No.: 854778-42-0
M. Wt: 279.96 g/mol
InChI Key: ZGNKVLNPAFWDIC-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a bromomethyl group at the first position, and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(bromomethyl)-2-methoxybenzene typically involves the bromination of 2-methoxybenzyl alcohol. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring and the methoxy group directs the bromination to the ortho and para positions relative to itself.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(bromomethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding methoxybenzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products Formed:

    Substitution: Products include methoxybenzene derivatives with various substituents replacing the bromine atoms.

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include 2-methoxytoluene or 2-methoxybenzene.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

    4-Bromo-1-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    4-Bromo-1-(bromomethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    4-Bromo-1-(bromomethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: 4-Bromo-1-(bromomethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can act as an electron-donating group, affecting the compound’s chemical properties and making it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKVLNPAFWDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697374
Record name 4-Bromo-1-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-42-0
Record name 4-Bromo-1-(bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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